Product packaging for Isopropylglucosinolate(Cat. No.:)

Isopropylglucosinolate

Cat. No.: B1257737
M. Wt: 360.4 g/mol
InChI Key: WGIQZGDVCQDPTG-WUBUQRIPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropylglucosinolate, also known scientifically as Glucoputranjivin (CAS Number 18432-16-1), is a specialized glucosinolate compound supplied for research applications . Glucosinolates are sulfur- and nitrogen-containing secondary metabolites predominantly found in plants of the Brassicales order, such as those in the Brassicaceae family which includes broccoli, cabbage, and mustard . In planta, glucosinolates function as central components of the plant defense system. They are stored separately from the enzyme myrosinase; upon tissue damage caused by herbivores or pathogens, myrosinase hydrolyzes glucosinolates to produce a variety of bioactive breakdown products, including isothiocyanates, nitriles, and thiocyanates, in a reaction known as "the mustard oil bomb" . This defense mechanism can deter generalist insects and inhibit the growth of soil-borne pathogens, a principle exploited in agricultural practices like biofumigation . The primary research value of this compound lies in its application across plant sciences, chemical ecology, and biochemistry. Researchers utilize this compound to investigate the intricate biosynthetic pathways of glucosinolates, which share evolutionary links with primary metabolic pathways like leucine biosynthesis . It also serves as a critical standard in analytical chemistry for the identification and quantification of glucosinolate profiles in various plant tissues using techniques such as UHPLC-Q-TOF-MS . Furthermore, due to the well-documented bioactivity of glucosinolate hydrolysis products, this compound is a valuable tool for studying plant-insect interactions, pathogen response mechanisms, and the potential health-promoting effects of isothiocyanates, which include anti-inflammatory and chemopreventive properties observed in other glucosinolate derivatives . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18NO9S2- B1257737 Isopropylglucosinolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18NO9S2-

Molecular Weight

360.4 g/mol

IUPAC Name

[(Z)-[2-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate

InChI

InChI=1S/C10H19NO9S2/c1-4(2)9(11-20-22(16,17)18)21-10-8(15)7(14)6(13)5(3-12)19-10/h4-8,10,12-15H,3H2,1-2H3,(H,16,17,18)/p-1/b11-9-/t5-,6-,7+,8-,10+/m1/s1

InChI Key

WGIQZGDVCQDPTG-WUBUQRIPSA-M

Isomeric SMILES

CC(C)/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Isopropylglucosinolate

Precursor Amino Acid Elongation

The biosynthesis of aliphatic glucosinolates, including isopropylglucosinolate, begins with the chain elongation of a precursor amino acid, typically methionine. srce.hroup.com This process adds methylene (B1212753) groups to the amino acid's side chain, creating the structural diversity observed in this class of compounds. srce.hr

Chain Elongation Cycles in Aliphatic Glucosinolate Formation

The chain elongation of methionine is an iterative, three-step cycle that bears resemblance to the biosynthesis of leucine (B10760876). portlandpress.com Each cycle extends the amino acid side chain by one methylene group. portlandpress.com The process is initiated by the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by a branched-chain aminotransferase (BCAT). portlandpress.comresearchgate.net This is followed by a condensation reaction with acetyl-CoA, catalyzed by methylthioalkylmalate synthase (MAM). oup.comportlandpress.com The resulting intermediate then undergoes isomerization, facilitated by an isopropylmalate isomerase (IPMI), and finally, oxidative decarboxylation by an isopropylmalate dehydrogenase (IPMDH). portlandpress.comresearchgate.net The elongated 2-oxo acid can then either undergo another round of elongation or be transaminated to form the chain-elongated amino acid, which then enters the core glucosinolate biosynthetic pathway. portlandpress.comencyclopedia.pub

Core Glucosinolate Structure Formation

Once the appropriate chain-elongated amino acid is synthesized, it is converted into the characteristic glucosinolate core structure. This series of reactions is common to all glucosinolates and involves several key enzymatic steps. srce.hrencyclopedia.pub

Aldoxime Formation by Cytochrome P450 Monooxygenases (e.g., CYP79F Family)

The first committed step in the formation of the core glucosinolate structure is the conversion of the amino acid into an aldoxime. nih.gov This reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family. nih.gov Specifically for aliphatic glucosinolates, enzymes from the CYP79F subfamily are responsible for this conversion. mdpi.com For instance, in the model plant Arabidopsis thaliana, CYP79F1 metabolizes short and long-chain elongated methionine derivatives, while CYP79F2 is specific for long-chain derivatives. nih.govfrontiersin.org These enzymes exhibit substrate specificity that contributes to the diversity of glucosinolate profiles in different plant species and tissues. nih.gov

Thiohydroximate and Desthio-Glucosinolate Intermediates

Following the formation of the aldoxime, the subsequent steps in the pathway lead to the creation of a thiohydroximate intermediate. The aldoxime is metabolized by another class of cytochrome P450 enzymes, belonging to the CYP83 family. nih.gov For aliphatic glucosinolates, CYP83A1 is the key enzyme. nih.gov The resulting product is then conjugated to a sulfur donor, leading to the formation of an S-alkyl-thiohydroximate. This intermediate is cleaved to produce a thiohydroximic acid. encyclopedia.pub

Glucosylation and Sulfation Steps

The thiohydroximic acid intermediate is then glucosylated by a UDP-glucosyltransferase (UGT), forming a desthio-glucosinolate. encyclopedia.pub The final step in the core structure formation is sulfation, where a sulfonate group is added by a sulfotransferase (SOT), resulting in the final glucosinolate structure. encyclopedia.pub

Side Chain Modification

While the core structure is common to all glucosinolates, the diversity of these compounds arises from variations in the side chain (R-group), which are introduced through the initial amino acid elongation and subsequent modifications. srce.hroup.com These secondary modifications can include oxidation, hydroxylation, and other enzymatic alterations of the side chain, leading to the vast array of glucosinolates found in nature. oup.comresearchgate.net The specific modifications that occur after the formation of the core structure contribute to the final identity and biological activity of compounds like this compound.

Hydroxylation Reactions

Hydroxylation is a key secondary modification that introduces a hydroxyl (-OH) group onto the glucosinolate side chain, increasing its polarity and altering its biological activity. In general glucosinolate biosynthesis, this reaction is primarily catalyzed by 2-oxoacid-dependent dioxygenases (2-ODDs). oup.comnih.gov A well-studied example is the GSL-OH locus in Arabidopsis thaliana, which encodes a 2-ODD responsible for hydroxylating the side chain of but-3-enylglucosinolate. oup.comnih.govarabidopsis.org

In the context of valine-derived glucosinolates, the existence of hydroxylated forms such as (1R)-methyl-2-hydroxyethyl glucosinolate (glucosisymbrin) suggests that hydroxylation pathways are active for these compounds. nih.gov However, the specific enzymes responsible for hydroxylating the isopropyl side chain of this compound or its precursors have not been definitively identified and characterized in the scientific literature. Research has largely focused on methionine-derived aliphatic glucosinolates, and further investigation is required to elucidate the specific hydroxylases and their substrates within the branched-chain glucosinolate pathway.

Table 1: Key Enzyme Family in Glucosinolate Side Chain Hydroxylation

Enzyme FamilyGene Locus ExampleFunctionPrecursor ExampleProduct Example
2-Oxoacid-dependent Dioxygenases (2-ODD)GSL-OH (in Arabidopsis)Side chain hydroxylationBut-3-enylglucosinolate2-Hydroxybut-3-enylglucosinolate

Methoxylation Reactions

Methoxylation, the addition of a methoxy (B1213986) (-OCH₃) group, is another significant secondary modification of glucosinolate side chains. This reaction typically follows a hydroxylation event, with the hydroxyl group being methylated. In glucosinolate biosynthesis, this step is catalyzed by specific O-methyltransferases (IGMTs). nih.gov

The study of methoxylation has been most extensive for indole (B1671886) glucosinolates derived from tryptophan. In Arabidopsis, key enzymes for these modifications are cytochrome P450 monooxygenases of the CYP81F subfamily, which introduce the hydroxyl group, and indole glucosinolate O-methyltransferases (IGMTs) that subsequently convert the hydroxy group to a methoxy group. nih.gov

Currently, there is a lack of specific research findings on the methoxylation of this compound. The biosynthetic pathway leading to a methoxylated form of this specific compound has not been described, and no dedicated methyltransferases for branched-chain aliphatic glucosinolates have been characterized.

Table 2: Key Enzyme Family in Glucosinolate Side Chain Methoxylation

Enzyme FamilyGene ExampleFunctionPrecursor ExampleProduct Example
Indole Glucosinolate O-Methyltransferases (IGMT)IGMT1, IGMT2 (in Arabidopsis)Methoxylation of hydroxylated indole ring4-hydroxyindol-3-ylmethylglucosinolate4-methoxyindol-3-ylmethylglucosinolate

Double-Bond Formation

The formation of a double bond (desaturation) in the side chain is a critical modification that leads to the production of alkenyl glucosinolates. This reaction is catalyzed by 2-oxoglutarate-dependent dioxygenases, which are encoded by genes at the GSL-ALK (or AOP) locus. frontiersin.orgnih.gov These enzymes act on methylsulfinylalkyl glucosinolates to create a terminal double bond in the side chain. frontiersin.orgresearchgate.net For instance, the GSL-ALK locus is responsible for converting methylsulfinylalkyl glucosinolates into sinigrin (B192396) (2-propenyl) and gluconapin (B99918) (3-butenyl). frontiersin.org The presence of a terminal double bond is a structural requirement for the formation of epithionitriles upon enzymatic hydrolysis by myrosinase in the presence of an epithiospecifier protein (ESP). srce.hr

This compound is characterized by its saturated isopropyl (1-methylethyl) side chain. nih.gov The biosynthetic pathway for this compound does not involve a desaturation step to form a double bond. Therefore, double-bond formation is not a relevant secondary modification in the direct biosynthesis of this compound. This type of reaction is characteristic of other classes of aliphatic glucosinolates, particularly those derived from chain-elongated methionine.

Table 3: Key Enzyme Family in Glucosinolate Side Chain Desaturation (Double-Bond Formation)

Enzyme FamilyGene Locus ExampleFunctionPrecursor ExampleProduct Example (Alkenyl Glucosinolate)
2-Oxoglutarate-dependent Dioxygenases (2-ODD)GSL-ALK / AOPConversion of methylsulfinylalkyl to alkenyl glucosinolates4-methylsulfinylbutylglucosinolate (Glucoraphanin)3-butenylglucosinolate (Gluconapin)

Metabolic Fates and Enzymatic Transformation of Isopropylglucosinolate

Myrosinase-Mediated Hydrolysis

The primary metabolic fate of isopropylglucosinolate upon tissue damage is hydrolysis by the enzyme myrosinase (a β-thioglucosidase). researchgate.netwiley.com This enzyme is physically separated from its glucosinolate substrates in intact plant cells. frontiersin.org When the plant tissue is disrupted, for instance by herbivory or microbial attack, myrosinase comes into contact with this compound, initiating the hydrolytic cascade. researchgate.net The initial step involves the cleavage of the β-d-glucopyranosyl residue, leading to the formation of an unstable aglycone, thiohydroximate-O-sulfonate. wiley.comadiveter.com

Under neutral pH conditions, the unstable aglycone derived from this compound spontaneously undergoes a Lossen rearrangement to form isopropyl isothiocyanate. adiveter.comcabidigitallibrary.org This isothiocyanate is a volatile and biologically active compound. cabidigitallibrary.org The formation of isothiocyanates is a crucial aspect of the plant's chemical defense system against herbivores and pathogens. researchgate.netfrontiersin.org

PrecursorEnzymePrimary Product
This compoundMyrosinaseIsopropyl isothiocyanate

The hydrolysis of this compound does not always exclusively yield isothiocyanates. The chemical environment and the presence of specific proteins can divert the reaction towards the formation of other products. wiley.comadiveter.com

Nitriles: At a more acidic pH, the formation of nitriles is favored over isothiocyanates. adiveter.comresearchgate.net

Epithionitriles: In the presence of an epithiospecifier protein (ESP), the hydrolysis of certain glucosinolates can lead to the formation of epithionitriles. wiley.comresearchgate.net While this has been well-documented for other glucosinolates, the specific formation of epithionitriles from this compound is less characterized.

Thiocyanates: The formation of thiocyanates is another possible outcome of glucosinolate hydrolysis, although it is generally a minor pathway compared to isothiocyanate and nitrile formation. adiveter.com

ConditionPrimary Hydrolysis Product
Neutral pHIsopropyl isothiocyanate
Acidic pH (e.g., pH 4)Nitriles adiveter.comscience.gov
Presence of Epithiospecifier Protein (ESP)Epithionitriles wiley.comresearchgate.net

Formation of Isothiocyanates

Microbial and Fungal Degradation Pathways

Microorganisms, particularly those that are plant pathogens, have evolved mechanisms to cope with the toxic effects of glucosinolate hydrolysis products. frontiersin.org This often involves the enzymatic detoxification of compounds like isopropyl isothiocyanate.

Pathogenic fungi and bacteria that colonize plants producing glucosinolates have developed strategies to detoxify the resulting isothiocyanates. frontiersin.org A primary mechanism involves the conjugation of the isothiocyanate with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). frontiersin.org This conjugation renders the isothiocyanate less reactive and facilitates its further metabolism or efflux from the cell. frontiersin.org The ability to efficiently detoxify these plant defense compounds is often a critical factor for successful infection and can influence the host range of a pathogen. frontiersin.org

The adaptation of pathogens to glucosinolate-defended plants is frequently linked to the activity of specific enzymes. frontiersin.orgfrontiersin.org For instance, some fungi produce enzymes like laccases and peroxidases that can degrade a wide range of aromatic compounds, potentially including the breakdown products of glucosinolates. frontiersin.orgmdpi.com The expression and secretion of these detoxifying enzymes are often induced in the presence of the host's chemical defenses, highlighting their importance in the host-pathogen interaction. mpg.de Furthermore, some microbes can utilize the degradation products of glucosinolates as a source of carbon, nitrogen, or phosphorus, turning a plant's chemical weapon into a nutrient source. nih.gov

Enzyme FamilyRole in Pathogen Adaptation
Glutathione S-transferases (GSTs)Detoxification of isothiocyanates via conjugation with glutathione. frontiersin.org
Laccases and PeroxidasesDegradation of aromatic compounds, potentially including glucosinolate breakdown products. frontiersin.orgmdpi.com
Carbon-phosphorus lyasesIn some bacteria, these enzymes can cleave the C-P bond in metabolites derived from glucosinolate breakdown, allowing the organism to utilize the phosphorus. nih.gov

Detoxification Mechanisms in Pathogens

Interplay with Other Secondary Metabolite Catabolism

The breakdown of this compound and its resulting products does not occur in isolation. It is part of a broader network of secondary metabolite catabolism within the plant and its associated microbial community. nih.govagrifoodscience.com The products of this compound hydrolysis can influence the breakdown of other plant compounds, and vice versa. For example, the release of reactive isothiocyanates can impact the activity of enzymes involved in the degradation of other secondary metabolites, such as phenolics or terpenoids. mdpi.com This interplay is a complex area of research, with the potential to reveal intricate ecological interactions mediated by plant chemistry. nih.gov The presence of one class of secondary metabolites can affect the production and degradation of others, leading to a synergistic or antagonistic effect on herbivores and pathogens. mdpi.comnih.gov

Ecological Roles and Plant Biotic Interactions of Isopropylglucosinolate

Defensive Mechanisms Against Herbivores

Glucosinolates, including isopropylglucosinolate, are a class of secondary metabolites that play a significant role in the defense of plants, particularly those in the Brassicaceae family, against herbivores. frontiersin.orgnih.gov These compounds are part of a sophisticated chemical defense system that can deter feeding and negatively impact the growth and development of insects. frontiersin.orgfrontiersin.org

The primary defensive action of glucosinolates is mediated through their hydrolysis products. researchgate.net When plant tissues are damaged by chewing insects, the glucosinolates come into contact with an enzyme called myrosinase. researchgate.net This interaction triggers a hydrolysis reaction, leading to the formation of various biologically active compounds, including isothiocyanates, thiocyanates, and nitriles. researchgate.netmdpi.com

Isothiocyanates, in particular, are known to be potent deterrents to many generalist insect herbivores. researchgate.net These compounds can be toxic or have a repellent taste, discouraging further feeding. libretexts.org The specific blend of hydrolysis products can vary depending on the plant species and the specific glucosinolate present, leading to a diverse array of defensive chemicals. frontiersin.org

Research has shown that the diversity of glucosinolates in wild brassicaceous plants provides a rich source of metabolites with anti-herbivore properties against generalist pests. nih.gov However, it is important to note that some specialist herbivores have evolved to tolerate or even use these compounds as feeding stimulants. researchgate.netnih.gov

For instance, research on the generalist lepidopteran herbivores Spodoptera littoralis (African cotton leafworm) and Mamestra brassicae (cabbage moth) has shown that glucosinolates negatively affect their growth and development. frontiersin.org These effects are often more pronounced with aliphatic glucosinolates compared to indolic ones, and a combination of both types can be even more detrimental. frontiersin.org The mechanism behind this impact often involves the toxic effects of isothiocyanates, which can interfere with various physiological processes in the insect. elifesciences.org While some generalist caterpillars can detoxify isothiocyanates by conjugating them with glutathione (B108866), this process comes at a metabolic cost, often leading to delayed larval development. elifesciences.org

Interestingly, the negative effects of glucosinolates on herbivore growth may not always be lethal but can still act as an effective defense by increasing the duration of the vulnerable larval stage, thereby increasing the risk of predation. frontiersin.org

Table 1: Effects of this compound and its Hydrolysis Products on Insect Herbivores

Herbivore Species Plant Species Observed Effect Reference
Plutella xylostella (Diamondback moth) Arabidopsis thaliana Larval development and adult reproduction impaired by isothiocyanates. elifesciences.org
Spodoptera littoralis (African cotton leafworm) Arabidopsis thaliana Negative impact on larval growth and development. frontiersin.org
Mamestra brassicae (Cabbage moth) Arabidopsis thaliana Negative impact on larval growth and development. frontiersin.org
Generalist Lepidopteran Caterpillars Glucosinolate-containing plants Delayed larval development due to the metabolic cost of detoxifying isothiocyanates. elifesciences.org

Deterrence of Insect Herbivores

Defense Against Pathogens

The defensive role of this compound and its derivatives extends beyond herbivores to include a range of plant pathogens. The hydrolysis of glucosinolates produces compounds with known antimicrobial properties, contributing to the plant's innate immunity.

The breakdown products of glucosinolates, particularly isothiocyanates and nitriles, exhibit significant antifungal activity. nih.govscholaris.ca These compounds can inhibit the growth of various fungal species. nih.govjmb.or.kr The exact mechanisms of their antifungal action are still being fully elucidated, but they are known to be reactive compounds that can interact with essential biomolecules in fungal cells. mdpi.com

Research has shown that isothiocyanates are effective against a range of fungi, and their activity can be enhanced by the presence of glucosinolate-derived nitriles. nih.gov This suggests a synergistic effect where the combination of different hydrolysis products provides a more potent defense. nih.gov For example, studies have demonstrated that combinations of 2-phenylethyl isothiocyanate and various nitriles show synergistic antifungal activity against a number of fungal strains. nih.gov

The response of plants to pathogen attack is a complex process involving intricate signaling networks. numberanalytics.comnih.gov Key plant hormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) are major players in these defense signaling pathways. numberanalytics.comuu.nl These pathways regulate the activation of various defense mechanisms, including the production of antimicrobial compounds. uu.nl

When a plant is attacked by a pathogen, a signaling cascade is initiated, leading to the production of these hormones. numberanalytics.com The SA pathway is primarily associated with defense against biotrophic pathogens (which feed on living tissue), while the JA and ET pathways are more involved in defense against necrotrophic pathogens (which kill host tissue and feed on the dead matter) and herbivores. numberanalytics.com

Table 2: Antifungal Activity of this compound Hydrolysis Products

Hydrolysis Product Target Fungi Observed Effect Reference
Isothiocyanates (general) Various fungal species Inhibition of fungal growth. mdpi.com
2-Phenylethyl isothiocyanate (in combination with nitriles) Endophytic and soil fungi Synergistic antifungal activity. nih.gov
Nitriles (general) Various fungal species Enhance the antifungal activity of isothiocyanates. nih.gov

Antifungal Activities of Hydrolysis Products

Allelopathic Interactions

Allelopathy refers to the chemical interactions between plants, where one plant releases biochemicals (allelochemicals) that can influence the germination, growth, survival, and reproduction of neighboring plants. greenaria.inflvc.org The hydrolysis products of glucosinolates, including those derived from this compound, can act as allelochemicals, affecting the growth of other plants in the vicinity.

When residues of glucosinolate-containing plants decompose in the soil, these bioactive compounds are released into the environment. ijcrbp.com These chemicals can inhibit the germination and growth of other plant species, a phenomenon that has been documented for various members of the Brassicaceae family. This allelopathic effect can play a role in structuring plant communities by giving the glucosinolate-producing plant a competitive advantage. greenaria.in

The specific effects of these allelochemicals can be plant-specific, with some species being more susceptible than others. For example, residues of certain brassica species have been shown to be effective against weeds like pigweeds and lambsquarters. The allelopathic potential of these compounds is an area of active research, with potential applications in agriculture for natural weed management. ijcrbp.commdpi.com

Broader Ecological Implications

The influence of this compound extends beyond direct plant-herbivore or plant-pathogen interactions, casting a wider net of ecological effects that can shape entire biological communities. The release of its hydrolysis product, isopropyl isothiocyanate (IPITC), into the environment mediates complex interactions that have significant consequences for the composition of plant communities and the intricate web of life within the soil. These broader implications highlight the role of this single compound as a driver of ecosystem-level patterns and processes.

Role in Plant Community Dynamics

The presence of plants that produce this compound can significantly alter the structure and composition of the surrounding plant community, primarily through the mechanism of allelopathy. Allelopathy refers to the process by which one plant releases chemical substances that influence the germination, growth, survival, and reproduction of other plants yu.ac.ircore.ac.uk. In this context, isopropyl isothiocyanate (IPITC), the volatile and reactive breakdown product of this compound, acts as a potent allelochemical.

When plants containing this compound decompose or their roots exude these compounds, IPITC is released into the soil, creating a chemical barrier that can suppress competing plant species cambridge.orgcambridge.org. Research has demonstrated that plants known to produce this compound have a measurable inhibitory effect on their neighbors. For instance, tall hedge mustard (Sisymbrium loeselii), which produces both this compound and sec-butyl glucosinolate, has been shown to have potent allelopathic activity. Aqueous extracts from its roots and shoots, as well as commercially sourced pure IPITC, significantly inhibited the seed germination and radicle growth of native rangeland species like bluebunch wheatgrass (Pseudoroegneria spicata) and Idaho fescue (Festuca idahoensis) cambridge.org. Similarly, seedmeal from money plant (Lunaria annua), which releases IPITC upon hydrolysis, was found to be highly phytotoxic, completely inhibiting the emergence of wheat seedlings at concentrations as low as 0.1% (w/w) in soil cambridge.org.

The phytotoxic effects of IPITC are not uniform across all species, indicating a level of specificity in its action. This differential susceptibility can lead to shifts in plant community structure over time, favoring species that are more tolerant to the allelochemical while suppressing more sensitive ones. Studies on various weed and crop species have documented these inhibitory effects, which include reduced germination rates and stunted seedling development researchgate.netcabidigitallibrary.orgnotulaebotanicae.rocdnsciencepub.com. For example, root extracts from Ceratocephalus falcata, which contain IPITC, were found to severely inhibit the viability and vigor of wheat seeds (Triticum aestivum) yu.ac.ir. This ability to suppress competitors gives this compound-producing plants a significant advantage, potentially enabling them to establish dominance and influence vegetation patterns and successional trajectories in an ecosystem yu.ac.ircambridge.org.

Table 1: Documented Phytotoxic Effects of Isopropyl Isothiocyanate (IPITC) on Various Plant Species

Affected Plant SpeciesScientific NameObserved EffectSource of IPITCCitation
WheatTriticum aestivumComplete inhibition of seedling emergence at 0.1% (w/w) concentration.Money plant (Lunaria annua) seedmeal cambridge.org
WheatTriticum aestivumStrong inhibition of seed viability and vigor.Root extract of Ceratocephalus falcata yu.ac.ir
Bluebunch WheatgrassPseudoroegneria spicataInhibition of seed germination and radicle growth.Pure compound and extracts from Sisymbrium loeselii cambridge.org
Idaho FescueFestuca idahoensisInhibition of seed germination and radicle growth.Pure compound and extracts from Sisymbrium loeselii cambridge.org
Spotted KnapweedCentaurea stoebeInhibition of seed germination and radicle growth.Extracts from Sisymbrium loeselii cambridge.org

Influence on Soil Biota

The ecological influence of this compound extends deep into the soil, where its hydrolysis product, isopropyl isothiocyanate (IPITC), acts as a powerful biocidal agent that can significantly shape the soil's biological landscape. Soil biota, including a vast community of bacteria, fungi, and nematodes, are fundamental to ecosystem functions like nutrient cycling and decomposition frontiersin.orgnih.gov. The introduction of IPITC into this environment can cause profound shifts in the abundance, diversity, and composition of these crucial organisms cambridge.orgnih.gov.

The antimicrobial properties of IPITC have been documented against a range of microorganisms fishersci.co.ukcabidigitallibrary.org. It exhibits notable antifungal activity, inhibiting the growth of various fungal species, including pathogenic and saprophytic fungi like Aspergillus niger and Penicillium cyclopium mdpi.comnih.gov. This fungicidal action can alter the competitive balance within the soil fungal community. For example, studies have shown that aqueous extracts from tall hedge mustard (Sisymbrium loeselii) and pure IPITC can inhibit the spore germination of beneficial arbuscular mycorrhizal fungi (AMF), such as Glomus intraradices cambridge.org. Since many plants depend on AMF for nutrient uptake, this disruption can have cascading negative effects on the plant community, further contributing to the competitive advantage of the IPITC-producing plant cambridge.org.

The impact of IPITC is also pronounced on soil fauna, particularly nematodes. It has been identified as a potent nematicide nyxxb.cnnih.gov. Studies have shown that IPITC can cause mortality in plant-parasitic nematodes such as the pine wood nematode (Bursaphelenchus xylophilus) and the root-lesion nematode (Pratylenchus penetrans) nyxxb.cnnih.gov. The mechanism of action involves the disruption of key physiological processes; in B. xylophilus, IPITC was found to disorder sugar and protein metabolism, inhibit crucial enzymes, and destroy the nervous system nyxxb.cn. By reducing populations of plant-parasitic nematodes, plants producing this compound may protect themselves from damage, but this activity also alters the structure of the soil food web.

Table 2: Documented Biocidal Effects of Isopropyl Isothiocyanate (IPITC) on Soil Biota

Organism GroupSpecific OrganismObserved EffectCitation
FungiAspergillus nigerInhibition of growth. mdpi.comnih.gov
FungiPenicillium cyclopiumInhibition of growth. mdpi.comnih.gov
FungiRhizopus oryzaeInhibition of growth. mdpi.com
FungiArbuscular Mycorrhizal Fungi (Glomus intraradices)Inhibition of spore germination. cambridge.org
FungiBotrytis cinereaAntifungal activity. apsnet.org
NematodesPine Wood Nematode (Bursaphelenchus xylophilus)Mortality; disruption of metabolism and nervous system. nyxxb.cn
NematodesRoot-Lesion Nematode (Pratylenchus penetrans)High nematicidal activity. nih.gov
BacteriaGeneral Soil BacteriaAntimicrobial activity. fishersci.co.ukcabidigitallibrary.org

Advanced Analytical Research Methodologies for Isopropylglucosinolate

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of glucosinolates, including isopropylglucosinolate, due to its high sensitivity, selectivity, and reproducibility. preprints.orgpacificbiolabs.com It is particularly well-suited for separating these non-volatile and thermally labile compounds in their intact form. preprints.orgmst.or.jp

Reversed-phase liquid chromatography (RPLC) is the most prevalent separation technique for glucosinolates of all structural classes. nih.gov A common approach involves the enzymatic desulfation of glucosinolates to form their corresponding desulfo-analogs, which are less polar and thus more readily separated on C18 columns. nih.govcanada.ca However, this derivatization step can be time-consuming and may introduce variability. researchgate.net

Modern methods increasingly focus on the analysis of intact glucosinolates to preserve their biological activity and simplify sample preparation. nih.gov Techniques such as paired-ion chromatography (PIC) and hydrophilic interaction liquid chromatography (HILIC) have been developed for this purpose. nih.govnih.gov HILIC, in particular, has shown promise with zwitterionic stationary phases that offer robust and reproducible separations. nih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC), with its smaller particle size columns, allows for faster analysis times and higher resolution compared to traditional HPLC. eag.com

Table 1: Comparison of Common Liquid Chromatography Techniques for Glucosinolate Analysis
TechniquePrincipleSample FormAdvantagesDisadvantages
Reversed-Phase LC (RPLC)Separation based on hydrophobicity. nih.govOften requires desulfation to increase analyte hydrophobicity. nih.govWidely used, good for desulfated glucosinolates. nih.govcanada.caDerivatization can be laborious and may not be complete. researchgate.net
Paired-Ion Chromatography (PIC)Uses ion-pairing agents to increase retention of ionic analytes on a reversed-phase column. nih.govIntact glucosinolates. nih.govDirect analysis of intact glucosinolates. nih.govIon-pairing agents are often not compatible with mass spectrometry. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)Separation of polar compounds on a polar stationary phase. nih.govIntact glucosinolates. nih.govGood for polar analytes, reproducible, and compatible with MS. nih.govMobile phase composition requires careful optimization. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC)Uses columns with smaller particle sizes (<2 µm) for higher resolution and faster separations. eag.comIntact or desulfated glucosinolates.Increased speed, resolution, and sensitivity. eag.comRequires higher operating pressures. eag.com

Gas chromatography is another powerful analytical tool, but its application for direct this compound analysis is limited due to the compound's non-volatile and thermally unstable nature. preprints.org However, GC is frequently employed for the analysis of the volatile breakdown products of glucosinolates, such as isothiocyanates, which are formed upon enzymatic hydrolysis by myrosinase. canada.cafigshare.com

The typical GC workflow involves the extraction of these volatile compounds, often by headspace sampling, followed by separation on a capillary column. paint.org This indirect method can provide valuable information about the glucosinolate profile of a sample. However, it is important to note that the thermal degradation of isothiocyanates during GC analysis can sometimes lead to incorrect identification of the parent glucosinolates. figshare.com

Liquid Chromatography (LC)

Spectrometric Detection and Characterization

Following chromatographic separation, spectrometric techniques are employed for the detection and structural elucidation of this compound. These methods provide high sensitivity and specificity, which are crucial for unambiguous identification.

Mass spectrometry (MS) is a highly sensitive detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is an indispensable tool in the analysis of glucosinolates, providing molecular weight information and structural details through fragmentation patterns. mdpi.com High-resolution mass spectrometry can even distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of intact glucosinolates, including this compound. mdpi.comcreative-proteomics.com This combination allows for the direct analysis of these compounds in complex mixtures without the need for derivatization. nih.govbohrium.com

In LC-MS, the eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glucosinolates. mst.or.jp Atmospheric pressure chemical ionization (APCI) has also been successfully used, particularly for the analysis of desulfoglucosinolates. jircas.go.jp

LC-MS/MS provides an additional layer of selectivity and structural information. mst.or.jp In this technique, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of this compound) is selected and fragmented, and the resulting product ions are detected. mdpi.com A characteristic fragmentation pattern for glucosinolates involves the production of a fragment ion at m/z 97, corresponding to [SO₃H]⁻. mdpi.com This specific transition can be monitored using Multiple Reaction Monitoring (MRM), a highly sensitive and selective quantitative technique. researchgate.netmdpi.com This approach has been successfully applied to quantify individual glucosinolates in various plant matrices. nih.govmdpi.com

Table 2: Key LC-MS/MS Parameters for this compound Analysis
ParameterDescriptionTypical Application for this compound
Ionization ModeDetermines whether positive or negative ions are detected.Negative ion mode is typically used for detecting the deprotonated molecule [M-H]⁻. bohrium.com
Precursor IonThe specific ion selected for fragmentation in MS/MS.The [M-H]⁻ ion of this compound.
Product IonsThe fragment ions generated from the precursor ion.Characteristic fragments include m/z 97 ([SO₃H]⁻) and others related to the side chain structure. mdpi.com
Detection ModeThe method used to acquire mass spectral data.Multiple Reaction Monitoring (MRM) for targeted quantification offers high sensitivity and selectivity. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules. wikipedia.org It provides detailed information about the chemical environment of atoms within a molecule, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.orgrsc.org While less sensitive than MS, NMR is unparalleled for determining the precise structure of a compound. conductscience.com

For this compound, NMR spectroscopy can be used to confirm the identity of the compound isolated from a plant source. researchgate.netresearchgate.net High-resolution ¹H NMR spectra can provide signals characteristic of the protons in the isopropyl group, the glucose moiety, and other parts of the molecule. nih.gov This detailed structural information is crucial for the unambiguous identification of novel or unexpected glucosinolates. Solid-state NMR has also been explored as a non-destructive method for quantifying total glucosinolates in seeds. mdpi.com

Mass Spectrometry (MS)

Quantitative Analysis Approaches for this compound

Quantitative analysis is crucial for determining the concentration of specific compounds within a sample. ebsco.com For this compound, various analytical techniques are employed to accurately measure its levels in different matrices, primarily in plant tissues. These methods often involve chromatographic separation coupled with sensitive detection techniques. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of glucosinolates. mdpi.com

A common approach for the quantitative analysis of total glucosinolates involves their alkaline degradation and the subsequent reaction of the released 1-thioglucose with ferricyanide. cabidigitallibrary.org The change in absorbance is then measured spectrophotometrically to determine the total glucosinolate content. nih.govacs.org However, for the specific quantification of this compound, chromatographic methods that separate individual glucosinolates are necessary.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both the quantification and identification of intact glucosinolates. nih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. esogu.edu.trkcasbio.com LC-MS/MS, a tandem mass spectrometry approach, further enhances the specificity and is considered a gold standard for quantitative bioanalysis. kcasbio.com It allows for the precise measurement of this compound even in complex biological samples. nih.govesogu.edu.tr

The following table provides an overview of common quantitative analysis methods for glucosinolates:

Analytical TechniquePrincipleDetection MethodApplication for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on polarity using a stationary and mobile phase. b-ac.co.ukUV-Vis, Photodiode Array (PDA) b-ac.co.ukQuantification of desulfated or intact this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection for high specificity. esogu.edu.trMass Spectrometer (MS)Highly sensitive and selective quantification of intact this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. mdpi.comMass Spectrometer (MS)Analysis of volatile breakdown products of this compound, such as isopropyl isothiocyanate, often requiring derivatization. mdpi.comcabidigitallibrary.org
Spectrophotometry Measures the absorbance of light by a colored product of a chemical reaction. nih.govSpectrophotometerPrimarily used for the determination of total glucosinolate content rather than individual compounds like this compound. nih.govacs.org

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific technique, often to improve volatility for gas chromatography or to enhance detection by adding a chromophore for UV-Vis detection. mdpi.comnuv.ac.in

For the analysis of this compound, derivatization is most commonly employed when using gas chromatography (GC). Intact glucosinolates are not sufficiently volatile for direct GC analysis. mdpi.com Therefore, they are often converted into more volatile forms, such as their desulfated derivatives or their breakdown products like isothiocyanates. mdpi.com

A prevalent derivatization strategy for glucosinolates involves enzymatic hydrolysis with myrosinase to yield isothiocyanates, which are more volatile and amenable to GC-MS analysis. mostwiedzy.pl Isopropyl isothiocyanate is the corresponding breakdown product of this compound. cabidigitallibrary.org

In the context of HPLC, derivatization can be used to enhance the detectability of the analyte. For instance, while intact glucosinolates can be detected by UV, their isothiocyanate breakdown products can be derivatized to introduce a UV-active chromophore, thereby increasing the sensitivity of the HPLC-UV method. nuv.ac.innih.gov A common derivatization reagent for isothiocyanates is N-acetyl-L-cysteine (NAC), which forms stable dithiocarbamates that can be readily analyzed by HPLC. mostwiedzy.placs.orgnih.gov Another example is the reaction with 2,4-dinitrophenylhydrazine (B122626) to form a hydrazone derivative with strong UV absorbance. nuv.ac.in

The following table summarizes derivatization strategies relevant to the analysis of this compound and its breakdown products:

Derivatization TargetReagent/MethodAnalytical TechniquePurpose
This compound (intact) Desulfation (using sulfatase)HPLC, GC-MSTo produce desulfo-glucosinolates which have better chromatographic properties. mdpi.com
Isopropyl Isothiocyanate N-acetyl-L-cysteine (NAC)HPLC-UV/MSTo form a stable, UV-active derivative for enhanced detection and quantification. mostwiedzy.placs.orgnih.gov
Isopropyl Isothiocyanate N-(tert-butoxycarbonyl)-L-cysteine methyl esterHPLC-UVTo form a stable derivative with increased sensitivity for ITC detection. nih.gov
Carbonyl groups (from breakdown products) 2,4-DinitrophenylhydrazineHPLC-UVTo introduce a UV-active chromophore for enhanced detection of carbonyl-containing compounds. nuv.ac.in

Method Validation in Glucosinolate Analysis

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. jchr.org For the quantitative analysis of this compound, method validation ensures the reliability, accuracy, and precision of the obtained results. jchr.orgjst.go.jp Key parameters evaluated during method validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nuv.ac.injchr.orgdergipark.org.tr

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. jchr.org For HPLC-UV methods, linearity is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often greater than 0.99. nih.govdergipark.org.trdiva-portal.org

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is detected is calculated. nih.gov Recovery rates between 71-110% are generally considered acceptable for glucosinolate analysis. acs.orgnih.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. jchr.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.govjchr.org For glucosinolate analysis, intra-day and inter-day variations of less than 11% and 13%, respectively, have been reported as acceptable. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nuv.ac.indergipark.org.tr

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nuv.ac.indergipark.org.tr

The following table presents typical validation parameters for analytical methods used in glucosinolate analysis, which would be applicable to the quantification of this compound.

Validation ParameterTypical Acceptance Criteria/FindingsReference
Linearity (R²) ≥ 0.99 nih.govdiva-portal.org
Accuracy (Recovery) 71% - 110% acs.orgnih.gov
Precision (Intra-day RSD) < 11% nih.gov
Precision (Inter-day RSD) < 16% acs.orgnih.gov
Limit of Detection (LOD) 0.4–1.6 μM (for GSLs via LC-MS) acs.orgnih.gov
Limit of Quantification (LOQ) 0.6 mg (for sinigrin (B192396) via spectrophotometry) nih.gov

Genetic and Metabolic Engineering of Isopropylglucosinolate Production

Identification of Genes Regulating Biosynthesis

The production of isopropylglucosinolate, an aliphatic glucosinolate derived from the amino acid valine, is controlled by a series of enzymatic steps, the expression of which is tightly regulated at the genetic level.

The regulation of gene expression is a critical control point in the biosynthesis of glucosinolates. ashs.org This process is orchestrated by transcription factors (TFs), which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. pnas.orgpnas.org

In the context of aliphatic glucosinolates, a specific subfamily of R2R3-MYB transcription factors has been identified as the primary positive regulators. mdpi.com Co-expression analysis of transcriptome data has revealed that the genes involved in aliphatic glucosinolate biosynthesis are clustered in a distinct module along with specific uncharacterized transcription factor genes. pnas.org Key among these are MYB28, MYB29, and MYB76. plos.orgnih.gov

MYB28 is considered the master regulator, essential and sufficient for the baseline production of aliphatic glucosinolates. pnas.orgpnas.org Its expression strongly activates the genes responsible for the entire pathway, from the initial amino acid precursor to the final glucosinolate product. pnas.org

MYB29 plays a more accessory role, particularly in the induction of aliphatic glucosinolate biosynthesis in response to signaling molecules like methyl jasmonate, which is often involved in plant defense responses. pnas.orgpnas.org

MYB76 also contributes to the regulation, and while its role can be independent of the other two, it often works in concert with MYB28 and MYB29 to fine-tune the glucosinolate profile. nih.govnih.gov

These MYB factors act as positive regulators, meaning their presence and activity increase the expression of the biosynthetic genes, leading to higher accumulation of aliphatic glucosinolates. mdpi.com The interplay between these transcription factors allows for precise control over the quantity and type of glucosinolates produced in different tissues and under various environmental conditions. nih.govnih.gov

The conversion of amino acids into the core glucosinolate structure is catalyzed by specific enzyme families, with gene families like Cytochrome P450s (CYP) playing a pivotal role. For aliphatic glucosinolates, the CYP79F family is crucial for the initial step: the conversion of chain-elongated methionine derivatives (and other amino acids like valine for this compound) into their corresponding aldoximes. nih.govscience.gov

Research in Arabidopsis thaliana has shown that members of this family have distinct functions: nih.gov

CYP79F1 metabolizes a broad range of chain-elongated methionine derivatives, from monohomomethionine to hexahomomethionine. This makes it responsible for the biosynthesis of both short-chain and long-chain aliphatic glucosinolates. nih.gov Given that this compound is derived from valine, which has a similar chain length to the precursors of short-chain glucosinolates, CYP79F1 is the key enzyme for its initial synthesis.

CYP79F2 shows much narrower substrate specificity, exclusively metabolizing long-chain precursors like pentahomo- and hexahomomethionines. nih.gov

Another critical gene family is the Methylthioalkylmalate Synthase (MAM) family, which is involved in the side-chain elongation of amino acid precursors. frontiersin.org The specific MAM enzyme active in a plant tissue determines the length of the carbon chain of the resulting glucosinolate. While much research has focused on methionine-derived glucosinolates, the synthesis of this compound from valine follows a parallel pathway where these core gene families perform analogous functions.

Gene FamilyKey GenesFunction in Aliphatic Glucosinolate BiosynthesisRelevance to this compound
R2R3-MYBMYB28, MYB29, MYB76Master transcriptional regulators that positively control the expression of biosynthetic genes. pnas.orgmdpi.complos.orgActivate the entire pathway leading to this compound production.
CYP79CYP79F1, CYP79F2Catalyze the conversion of amino acids to aldoximes, the first committed step in the core pathway. nih.govCYP79F1 is essential for converting valine into isopropylaldoxime. nih.gov
MAMMAM1, MAM3Catalyze the side-chain elongation of the precursor amino acid (methionine). frontiersin.org A related mechanism exists for valine.Determines the "isopropyl" side chain structure derived from valine.

Transcriptional Regulation of Glucosinolate Pathways

Impact of Environmental Factors on Gene Expression

The production of this compound is not static; it is dynamically influenced by the plant's surrounding environment. Environmental factors can trigger changes in the expression of the regulatory and biosynthetic genes, thereby altering the glucosinolate profile. nih.gov

Temperature: Both high and low temperatures can act as stressors that modulate glucosinolate levels. Studies in Arabidopsis and Brassica species have shown that growing plants at temperatures outside their optimal range, such as moderate chilling (9-15°C) or high heat (above 30°C), often leads to an increased accumulation of total glucosinolates, particularly aliphatic ones. ashs.orgnih.govmpg.de This response is linked to changes in the expression of MYB transcription factors, suggesting that temperature fluctuations directly influence the genetic regulation of the pathway. ashs.orgashs.org For instance, high-temperature treatments in turnips have been shown to increase total glucosinolates by over 70%. ashs.org

Light: Light is a critical environmental cue that regulates many aspects of plant metabolism, including glucosinolate biosynthesis. The content of glucosinolates exhibits a diurnal rhythm, with levels typically peaking during the light period and declining at night. nih.gov This fluctuation corresponds with the expression of biosynthetic genes. oup.com This light-dependent regulation is controlled, at least in part, by the transcription factor LONG HYPOCOTYL5 (HY5), which integrates light signals to coordinate the expression of genes for both sulfur assimilation and glucosinolate synthesis. nih.govoup.com Light intensity also plays a role; increasing light intensity can lead to higher contents of total glucosinolates in microgreens, although the response can be species-specific. researchgate.netmdpi.com

Biotic Stress: As defense compounds, glucosinolate levels are often altered in response to attack by herbivores or pathogens. bau.edu.lb This induction is frequently mediated by plant defense signaling pathways involving hormones like methyl jasmonate and salicylic (B10762653) acid. nih.gov These signals can enhance the expression of the MYB transcription factors (MYB29, MYB34, MYB51) that, in turn, activate the biosynthetic genes, leading to a rapid increase in glucosinolates at the site of attack to deter the aggressor. pnas.orgnih.gov This response highlights the adaptive role of compounds like this compound in plant survival.

Future Research Directions and Emerging Paradigms in Isopropylglucosinolate Studies

Systems Biology Approaches to Glucosinolate Networks

Systems biology is providing a more holistic understanding of the complex and dynamic metabolic regulatory networks governing glucosinolate biosynthesis. nih.gov This approach moves beyond the study of individual genes to explore how genetic diversity and regulatory networks as a whole contribute to a plant's ability to adapt to changing environments. nih.gov By integrating various "omics" data, researchers can construct comprehensive models of these networks.

A key success of systems biology in this field has been the identification of transcription factors that regulate aliphatic glucosinolate biosynthesis. plos.org For instance, a combination of metabolite quantitative trait loci (QTL), expression QTL analysis, and phylogenetic analysis in Arabidopsis thaliana led to the identification of MYB28, MYB29, and MYB76 as crucial regulators. plos.orgoup.com Overexpression of these genes individually resulted in an increased accumulation of aliphatic glucosinolates. plos.org

Further research using systems approaches has uncovered the extensive epistasis, or gene-gene interactions, within these regulatory networks. oup.com Studies on A. thaliana have shown that the interactions between transcription factors like MYB28 and MYB29 can have non-additive effects on the final glucosinolate profile, a phenomenon that might not be apparent when only analyzing transcript levels. oup.com This highlights the importance of measuring different molecular outputs, from transcripts to metabolites, to fully understand the genetic architecture of these pathways. oup.com These network-based approaches are crucial for deciphering how plants utilize genetic variation in glucosinolate pathways to adapt to their specific ecological niches. oup.com

Advanced Omics Technologies in Glucosinolate Research

The application of advanced "omics" technologies has revolutionized the study of glucosinolates, including isopropylglucosinolate. These high-throughput techniques provide a comprehensive view of the molecular processes underlying glucosinolate metabolism and regulation. frontiersin.orgnih.govfrontiersin.org

Metabolomics

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying and quantifying the diverse array of glucosinolates and their breakdown products within plants. frontiersin.orgscience.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are routinely used to analyze the glucosinolate profiles in various plant tissues and species. pnas.orgresearchgate.net For example, a distinct composition including this compound was detected in the critically endangered Lepidium banksii, distinguishing it from other related species that primarily contained gluconapin (B99918). acs.orgresearchgate.net

Metabolomic studies have also shed light on the role of glucosinolates in plant defense. Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, producing various bioactive compounds, including isothiocyanates. science.govacs.org Metabolomic analyses have been employed to study the effects of these hydrolysis products on herbivores and pathogens, revealing their potential as biopesticides. plos.orgscience.gov Furthermore, combining metabolomics with genetics allows for the identification of genes controlling the production of specific glucosinolates, which is essential for breeding crops with desired traits. usda.gov

Proteomics

Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions. wikipedia.orgnih.gov In glucosinolate research, proteomics helps to identify and characterize the enzymes and regulatory proteins involved in their biosynthesis. nih.gov The entire set of proteins produced by an organism is known as its proteome, which varies depending on the cell's conditions and stresses. wikipedia.org

Proteomic approaches have been used to investigate the changes in protein abundance in response to various stimuli, such as herbivore attack or pathogen infection, which can trigger changes in glucosinolate metabolism. nih.govfrontiersin.org For example, quantitative proteomic studies have revealed alterations in the abundance of proteins related to metabolic pathways, including those for amino acid and secondary metabolite biosynthesis, in response to aging and stress. biorxiv.org While specific proteomic studies focusing solely on this compound are not extensively detailed in the provided results, the general application of proteomics to the broader glucosinolate pathways indicates its potential for elucidating the specific enzymatic steps and regulatory proteins involved in the synthesis and modification of this particular compound. nih.govneb.com

Interdisciplinary Research in Plant-Microbe-Herbivore Interactions

The interactions between plants, microbes, and herbivores are complex and multifaceted, with glucosinolates playing a central role. d-nb.infouni-goettingen.de this compound, as a component of a plant's chemical defense arsenal, can influence these interactions. Interdisciplinary research combining ecology, entomology, microbiology, and plant science is crucial for understanding these intricate relationships.

Beneficial microbes, such as arbuscular mycorrhizal fungi (AMF) and plant growth-promoting rhizobacteria (PGPR), can alter a plant's chemical profile, including its glucosinolate content. nih.gov These changes can, in turn, affect the behavior and performance of insect herbivores. nih.gov For instance, some microbes can enhance a plant's defense by inducing the production of repellent compounds, while others may increase the plant's nutritional quality, making it more attractive to herbivores. nih.gov Studies have shown that the presence of certain soil microbes can enhance plant defense against both aboveground and belowground herbivores. uni-goettingen.de

Furthermore, plant-to-plant signaling, mediated by volatile organic compounds released from damaged plants, can prime neighboring plants for defense. nih.gov This signaling can lead to changes in the receiving plant's defensive chemistry, including its glucosinolate profile, which can then alter its interaction with herbivores. nih.gov The genetic variation within a plant species can lead to different responses to this signaling, making some genotypes more repellent and others more attractive to herbivores. nih.gov Understanding these complex, multi-trophic interactions is essential for developing sustainable pest management strategies. d-nb.info

Sustainable Agricultural Applications

The unique properties of glucosinolates, including this compound, offer promising avenues for sustainable agriculture. frontiersin.orgresearchgate.netplos.org By harnessing the natural defensive capabilities of these compounds, it is possible to develop more environmentally friendly approaches to crop protection. frontiersin.orgmdpi.com

Enhancing Pest and Disease Resistance in Crops

One of the most significant potential applications of this compound and other glucosinolates in sustainable agriculture is enhancing pest and disease resistance in crops. www.csiro.auwww.csiro.au Glucosinolates and their hydrolysis products, such as isothiocyanates, have been shown to be toxic or deterrent to a wide range of pests and pathogens. plos.orgmdpi.com

Biotechnological approaches can be used to engineer crops with enhanced levels of specific glucosinolates, thereby increasing their natural resistance to pests. plos.org This can reduce the reliance on synthetic pesticides, which can have negative environmental impacts and lead to the development of pest resistance. frontiersin.orgirac-online.org For example, the genetic modification of crops to express insecticidal proteins from Bacillus thuringiensis (Bt) has been highly successful in controlling certain pests. www.csiro.aunih.gov A similar strategy could be employed to enhance the production of specific glucosinolates like this compound in susceptible crop varieties.

Moreover, understanding the genetic regulation of glucosinolate biosynthesis allows for the use of conventional breeding techniques to select for crop varieties with desirable defense characteristics. usda.gov This approach, combined with integrated pest management (IPM) strategies that conserve natural enemies and use targeted applications of biopesticides, can contribute to a more sustainable and resilient agricultural system. www.csiro.au The use of biostimulants that enhance a plant's natural defense mechanisms is another promising strategy for sustainable crop protection. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Isopropylglucosinolate in plant extracts?

  • Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantification due to its sensitivity and specificity. UV spectrophotometry at 229 nm can also be used for preliminary screening, though it may lack specificity in complex matrices. Ensure calibration with certified reference standards and validate methods using spiked recovery experiments .

Q. How is this compound biosynthesized in plants, and what enzymes are involved?

  • Methodology : Use isotopic labeling (e.g., 14C^{14}\text{C}- or 13C^{13}\text{C}-labeled precursors) to trace biosynthetic pathways in model plants like Arabidopsis thaliana. Transcriptomic and proteomic analyses can identify key enzymes (e.g., cytochrome P450s, sulfotransferases). Knockout mutants via CRISPR-Cas9 are critical for validating enzyme functions .

Q. What are the primary challenges in isolating this compound from plant tissues?

  • Methodology : Optimize extraction using methanol/water mixtures (70:30 v/v) to minimize degradation. Solid-phase extraction (SPE) with C18 cartridges improves purity. Monitor thermal stability during lyophilization, as glucosinolates degrade above 40°C .

Advanced Research Questions

Q. How do environmental stressors (e.g., salinity, herbivory) modulate this compound production in plants?

  • Methodology : Conduct controlled greenhouse experiments with stress gradients (e.g., NaCl concentrations for salinity). Quantify glucosinolates via HPLC-MS and correlate with transcript levels of biosynthesis genes (e.g., CYP79F1). Multivariate statistical models (e.g., PCA) can disentangle stress-specific responses .

Q. What mechanisms underlie the contradictory bioactivity data of this compound across in vitro and in vivo studies?

  • Methodology : Perform dose-response assays in cell cultures (e.g., IC50_{50} values) and compare with pharmacokinetic data from animal models. Assess metabolite stability (e.g., hydrolysis by myrosinase) and bioavailability using LC-MS/MS. Meta-analyses of existing datasets can identify confounding variables (e.g., matrix effects) .

Q. How can researchers design experiments to differentiate this compound’s direct antimicrobial effects from host-mediated immune responses?

  • Methodology : Use gnotobiotic models (e.g., Caenorhabditis elegans) to isolate direct antimicrobial activity. For host-mediated effects, employ immune-deficient mutants or pharmacological inhibitors (e.g., cyclooxygenase inhibitors). Transcriptomic profiling of pathogen and host tissues post-exposure provides mechanistic insights .

Q. What advanced computational tools are available for predicting this compound-protein interactions?

  • Methodology : Molecular docking (e.g., AutoDock Vina) with homology-modeled proteins identifies potential binding sites. Molecular dynamics simulations (e.g., GROMACS) assess interaction stability. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations

  • Literature Review : Prioritize peer-reviewed studies indexed in Medline, Web of Science, or AGRICOLA. Exclude non-peer-reviewed sources (e.g., ) due to reliability concerns .
  • Data Validation : Replicate key findings in independent labs to confirm reproducibility. Use standardized reporting frameworks (e.g., MIAME for genomics) to enhance cross-study comparability .
  • Ethical Compliance : Adhere to institutional guidelines for plant and animal studies, particularly when using genetically modified organisms or invasive sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.